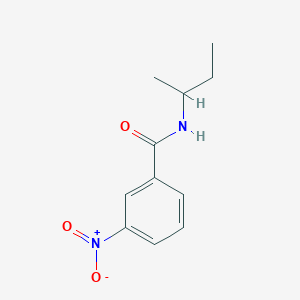![molecular formula C16H15N5OS B11988996 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE typically involves the following steps:
Formation of Benzimidazole Thioether: The initial step involves the synthesis of the benzimidazole thioether by reacting benzimidazole with a suitable thiol under basic conditions.
Hydrazide Formation: The benzimidazole thioether is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-pyridinecarboxaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving benzimidazole and pyridine derivatives.
Medicine: Potential use as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It may interfere with DNA replication or induce apoptosis in cancer cells.
Catalysis: It may act as a ligand to stabilize transition states and lower activation energies in catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)METHYLIDENE)ACETOHYDRAZIDE: Similar structure but with a different linkage between the pyridine and hydrazide groups.
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(3-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE: Similar structure but with a different position of the pyridine ring.
Uniqueness
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and the spatial arrangement of its atoms, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H15N5OS |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-11(12-6-8-17-9-7-12)20-21-15(22)10-23-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)(H,21,22)/b20-11+ |
Clé InChI |
FXOYCSNHVKWTTR-RGVLZGJSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=NC=C3 |
SMILES canonique |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)

![Phenol, 2-[(4-aminophenyl)azo]-4-methyl-](/img/structure/B11988946.png)

![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)


![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)


![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)
